2,3,6-Trichloroaniline hydrochloride

Solubility Physicochemical Properties Environmental Fate

Sourcing the correct 2,3,6-trichloroaniline isomer is critical; substituting generic or alternative isomers leads to failed syntheses. This hydrochloride salt delivers the exact 2,3,6-substitution pattern required for constructing the 3-chloro analog of clonidine and a key vitamin E intermediate. • Enhanced stability & aqueous solubility over the free base • Documented utility in pyridine/quinoline heterocycle synthesis • Bulk quantities available for pilot-scale campaigns

Molecular Formula C6H5Cl4N
Molecular Weight 232.9 g/mol
Cat. No. B13510384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trichloroaniline hydrochloride
Molecular FormulaC6H5Cl4N
Molecular Weight232.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)N)Cl)Cl.Cl
InChIInChI=1S/C6H4Cl3N.ClH/c7-3-1-2-4(8)6(10)5(3)9;/h1-2H,10H2;1H
InChIKeyLNYIUDNZLVTPMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,6-Trichloroaniline Hydrochloride Overview


2,3,6-Trichloroaniline hydrochloride (CAS: 56059-53-1) is a chlorinated aromatic amine salt . It serves as a versatile intermediate in organic synthesis, particularly for the construction of pyridine and quinoline derivatives and the synthesis of a key vitamin E intermediate . The specific 2,3,6-chlorine substitution pattern on the benzene ring confers unique steric and electronic properties, making it a valuable building block for creating complex molecules where other trichloroaniline isomers may not be suitable .

Isomer-specific synthesis: The 2,3,6-chlorine pattern enables construction of pyridine, quinoline, and vitamin E intermediates that other isomers cannot replicate.
Salt-form advantage: Hydrochloride salt enhances stability and solubility in polar solvents, supporting reproducible reaction conditions.
Procurement logic: Required for routes where precise substitution directs regio- or stereochemical outcome, such as clonidine analog synthesis.

2,3,6-Trichloroaniline Hydrochloride: Isomer Purity & Salt Form


Substituting a generic trichloroaniline or its isomer for 2,3,6-trichloroaniline hydrochloride is highly problematic due to significant differences in physicochemical properties and reactivity dictated by the chlorine substitution pattern . The specific 2,3,6-arrangement leads to a distinct solubility profile and a lower melting point compared to other isomers . These variations directly impact reaction yields, purification requirements, and the feasibility of specific synthetic routes, such as the synthesis of the 3-chloro analog of clonidine, where the 2,3,6-isomer is the required intermediate . Furthermore, the hydrochloride salt form provides enhanced stability and solubility in polar solvents compared to the free base, which is crucial for many reaction conditions.

Isomer
2,4,6- or 2,3,4-trichloroaniline differ in solubility and melting point, which may alter reaction workup, extraction efficiency, and crystallization behavior.
Salt form
Using the free base instead of the hydrochloride may reduce solubility in polar media and shift reaction kinetics.
Purity
Isomeric contamination can lead to undesired byproducts; melting-point check is recommended to confirm identity before critical coupling steps.

2,3,6-Trichloroaniline Hydrochloride Isomer Comparison


Aqueous Solubility: 2,3,6- vs. 2,4,6-Isomer

The free base of 2,3,6-trichloroaniline hydrochloride, 2,3,6-trichloroaniline, demonstrates a calculated aqueous solubility of 0.041 g/L at 25°C . In contrast, the more symmetric isomer 2,4,6-trichloroaniline is reported to have a significantly lower water solubility of <0.1 g/100 mL (equivalent to <1 g/L) [1]. This difference is a direct consequence of the distinct chlorine substitution pattern affecting polarity and crystal lattice energy.

Aqueous Solubility
Reported
2,3,6-isomer (free base): 0.041 g/L
2,4,6-isomer: ≈1 g/L (≥24× more soluble)
Large solubility gap influences workup and extraction steps.
Calculated at 25°C; verify under experimental conditions.
Solubility Physicochemical Properties Environmental Fate

Melting Point: 2,3,6- vs. 2,3,4-Isomer

The melting point of 2,3,6-trichloroaniline is reported as 63-64 °C . This is a crucial quality control parameter that distinguishes it from other isomers, such as 2,3,4-trichloroaniline, which has a melting point of 65-67 °C . This difference in thermal behavior reflects variations in intermolecular forces and crystal packing efficiency driven by the unique chlorine substitution pattern.

Melting Point
Reported
2,3,6-isomer: 63–64 °C
2,3,4-isomer: 65–67 °C
Primary indicator of isomeric purity; deviation suggests contamination.
Standard laboratory conditions.
Thermal Properties Crystallography Purity Assessment

In Vitro Nephrotoxicity Profile

An in vitro study comparing four trichloroaniline isomers found that while all isomers decreased organic ion accumulation in renal cortical slices, the potency varied [1]. At a concentration of 10⁻³ M, 2,3,4- and 3,4,5-trichloroaniline induced the greatest reductions in tetraethylammonium (TEA) and p-aminohippurate (PAH) accumulation [1]. The study implies that the 2,3,6-isomer, along with 2,4,5-trichloroaniline, was less effective at this concentration, indicating a differential effect based on the specific isomeric structure [1].

In Vitro Nephrotoxicity
Class-level inference
2,3,6-isomer: lower reduction of TEA/PAH accumulation vs. 2,3,4- and 3,4,5-isomers at 10⁻³ M
Reported differential effect on renal ion transport in rat cortical slices.
All trichloroanilines require careful handling; data to verify.
Toxicology In Vitro Assay Renal Function

Clonidine Analog Synthesis Intermediate

The 2,3,6-trichloroaniline substitution pattern is not merely an alternative; it is a specific requirement for the synthesis of certain bioactive molecules. A documented synthetic route uses 2,3,6-trichloroaniline as a key intermediate for producing the 3-chloro analog of clonidine, a compound noted for its superior hypotensive potency . This application highlights that the 2,3,6-isomer is not interchangeable with other trichloroanilines, as the resulting product's activity is dependent on the precise substitution pattern introduced by this specific building block.

Synthetic Route Specificity
Supporting evidence
Required intermediate for 3‑chloro clonidine analog; other isomers cannot introduce the correct pattern.
Essential for reproducing published synthetic routes and target biological activity.
Qualitative requirement; identity verification is critical.
Organic Synthesis Pharmaceutical Intermediate Structure-Activity Relationship

2,3,6-Trichloroaniline Hydrochloride Key Applications


Pharmaceutical Intermediate Synthesis

This is the most compelling application for 2,3,6-trichloroaniline hydrochloride. Its specific substitution pattern is a prerequisite for constructing the 3-chloro analog of clonidine, a molecule with reported hypotensive activity . Procuring this exact isomer is non-negotiable for replicating the published synthetic route and achieving the desired biological activity. The compound's availability as a stable hydrochloride salt facilitates its use in various reaction conditions .

SAR & Physicochemical Studies

The distinct solubility and melting point of 2,3,6-trichloroaniline, relative to its isomers [REFS-1, REFS-2], make it a valuable compound for SAR studies. Researchers investigating the influence of chlorine substitution patterns on molecular properties, reactivity, or biological activity can use this compound to establish clear quantitative trends. For example, its higher aqueous solubility compared to the 2,4,6-isomer provides a data point for modeling how asymmetry affects water-octanol partitioning.

Environmental Monitoring Standards

Given the potential for chloroanilines to act as environmental pollutants, the availability of a high-purity 2,3,6-trichloroaniline standard is crucial for method development. The compound's unique retention time in HPLC methods developed for separating trichloroaniline isomers makes it an essential reference material for identifying and quantifying this specific isomer in environmental samples. Its distinct solubility profile also informs extraction and sample preparation strategies.

Pyridine, Quinoline & Vitamin E Synthesis

As indicated by commercial suppliers, 2,3,6-trichloroaniline hydrochloride is a valuable starting material for the synthesis of various heterocyclic compounds, including pyridine and quinoline derivatives . It is also a documented intermediate for a key step in the production of vitamin E . For chemists working on these specific synthetic pathways, this compound offers a direct route, potentially avoiding lengthy and low-yielding alternative approaches using other isomers.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Specific 2,3,6‑substitution pattern
Identity and isomeric purity (e.g., melting point)
SAR & physicochemical studies
Distinct solubility and thermal profile
Experimental solubility, logP, and packing behavior
Environmental monitoring standards
Isomer-resolved retention in HPLC
Chromatographic separation and method validation
Pyridine, quinoline & vitamin E synthesis
Reactive chlorinated aniline building block
Reaction pathway feasibility and intermediate stability

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